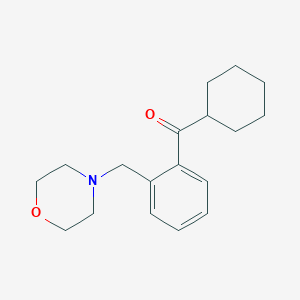

Cyclohexyl 2-(morpholinomethyl)phenyl ketone

Description

Properties

IUPAC Name |

cyclohexyl-[2-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO2/c20-18(15-6-2-1-3-7-15)17-9-5-4-8-16(17)14-19-10-12-21-13-11-19/h4-5,8-9,15H,1-3,6-7,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPRURZHYGWUBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643569 | |

| Record name | Cyclohexyl{2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-41-2 | |

| Record name | Cyclohexyl[2-(4-morpholinylmethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl{2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Elucidation of Cyclohexyl 2-(morpholinomethyl)phenyl ketone: A Multi-technique Approach to Structural Verification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific integrity. This guide provides a comprehensive, multi-faceted spectroscopic analysis of Cyclohexyl 2-(morpholinomethyl)phenyl ketone (CAS 898751-41-2), a compound featuring a unique combination of a bulky cyclohexyl ketone, a substituted aromatic system, and a morpholine moiety.[1] Moving beyond a mere presentation of data, this document delineates the strategic rationale behind the application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of each technique, present detailed experimental workflows, and interpret the predicted spectral data to construct a holistic and self-validating structural profile. This guide is designed to serve as a practical reference for scientists engaged in the characterization of complex organic molecules.

Introduction: The Imperative of Structural Verification

This guide employs a predictive and comparative methodology. By dissecting the molecule into its constituent functional groups—the cyclohexyl ketone, the ortho-substituted phenyl ring, and the morpholinomethyl group—we can anticipate its spectroscopic signatures. This approach mirrors the real-world scenario where a scientist, having synthesized a novel compound, must confirm that the target molecule was indeed formed.

Molecular Structure and Functional Group Analysis

To logically predict the spectroscopic output, we must first deconstruct the molecule into its core components.

Figure 1: Chemical structure of Cyclohexyl 2-(morpholinomethyl)phenyl ketone, highlighting its three primary functional regions.

Key Structural Features:

-

Aromatic Ketone: The carbonyl group (C=O) is conjugated with the phenyl ring, which will influence its characteristic IR stretching frequency.[2]

-

Cyclohexyl Group: This saturated aliphatic ring will produce a complex series of overlapping signals in the ¹H NMR spectrum due to the small differences in chemical shifts of its axial and equatorial protons.[3]

-

Morpholine Ring: This heterocycle contains both an ether (C-O-C) and a tertiary amine (C-N-C) functionality.[4] Due to the chair conformation, protons on the ring can be distinct.

-

Benzylic Methylene Bridge: The -CH₂- group connecting the phenyl ring and the morpholine nitrogen is a key diagnostic feature in the NMR spectrum.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is the initial, rapid assessment for confirming the presence of key functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Theoretical Rationale

The primary diagnostic peak for this molecule is the carbonyl (C=O) stretch of the ketone. Saturated aliphatic ketones typically show a strong absorption band around 1715 cm⁻¹.[2] However, conjugation with the phenyl ring is expected to lower this frequency to the 1685-1666 cm⁻¹ range due to delocalization of π-electrons, which imparts a partial single-bond character to the C=O bond.[5][6] Other expected vibrations include C-H stretching from the aromatic and aliphatic regions, and C-O and C-N stretching from the morpholine ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance IR spectrum.

Predicted IR Data Summary

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C=O (Ketone) | Stretch, Conjugated | 1685 - 1665 | Strong, Sharp |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium to Weak |

| C-H (Aliphatic) | Stretch | 2950 - 2850 | Strong |

| C=C (Aromatic) | Stretch | 1600, 1500-1430 | Medium, Sharp |

| C-O-C (Ether) | Stretch | 1150 - 1085 | Strong |

| C-N (Amine) | Stretch | 1250 - 1020 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the molecular skeleton by probing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei.

¹H NMR Analysis

Theoretical Rationale The ¹H NMR spectrum maps the distinct proton environments. The chemical shift (δ) indicates the electronic environment of a proton, the integration value reveals the number of protons in that environment, and the splitting pattern (multiplicity) shows the number of neighboring protons.

Predicted ¹H NMR Spectrum:

-

Aromatic Protons (δ 7.2-8.0 ppm): The ortho-substituted phenyl ring will display a complex multiplet pattern for its 4 protons. The proton ortho to the bulky ketone group will likely be shifted furthest downfield due to the anisotropic effect of the carbonyl.

-

Morpholine Protons (δ 2.5-3.8 ppm): The morpholine ring protons are expected to appear as two distinct multiplets, each integrating to 4 protons. The protons on the carbons adjacent to the oxygen (-O-CH₂-) will be further downfield (approx. δ 3.6-3.8 ppm) than those adjacent to the nitrogen (-N-CH₂-, approx. δ 2.5-2.7 ppm).

-

Benzylic Protons (δ ~3.5-4.0 ppm): The two protons of the methylene bridge (Ar-CH₂-N) will likely appear as a sharp singlet, integrating to 2 protons. Its position is downfield due to the influence of the aromatic ring and the nitrogen atom.

-

Cyclohexyl Protons (δ 1.2-3.5 ppm): These 11 protons will produce a series of broad, overlapping multiplets in the aliphatic region. The single methine proton alpha to the carbonyl (-CH-C=O) is the most distinct and will be the most downfield of this group (approx. δ 3.0-3.5 ppm), likely appearing as a multiplet due to coupling with adjacent methylene protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ 0.00 ppm).

-

Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned to the ¹H frequency (e.g., 400 MHz), and the magnetic field is "locked" onto the deuterium signal of the solvent. Field homogeneity is optimized through a process called "shimming."

-

Data Acquisition: A standard pulse program is executed to acquire the Free Induction Decay (FID). Key parameters include the spectral width, acquisition time, and relaxation delay.

-

Data Processing: The FID is converted into a spectrum using a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced to TMS. The signals are integrated to determine the relative proton ratios.

Predicted ¹H NMR Data Summary

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity |

| Aromatic (Ar-H) | 7.2 - 8.0 | 4H | Multiplet (m) |

| Morpholine (-O-CH₂-) | 3.6 - 3.8 | 4H | Multiplet (m) |

| Benzylic (Ar-CH₂-N) | 3.5 - 4.0 | 2H | Singlet (s) |

| Cyclohexyl (-CH-C=O) | 3.0 - 3.5 | 1H | Multiplet (m) |

| Morpholine (-N-CH₂-) | 2.5 - 2.7 | 4H | Multiplet (m) |

| Cyclohexyl (-CH₂-) | 1.2 - 2.0 | 10H | Broad Multiplet (m) |

¹³C NMR Analysis

Theoretical Rationale ¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule. The chemical shift of each carbon is highly sensitive to its bonding and electronic environment.

Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (δ ~200-215 ppm): The ketone carbonyl carbon is the most deshielded and will appear far downfield, a definitive marker for this functional group.[5]

-

Aromatic Carbons (δ ~125-140 ppm): Six distinct signals are expected for the aromatic carbons due to the ortho-substitution pattern. The carbon attached to the ketone (C-C=O) will be one of the most downfield in this region.

-

Morpholine Carbons (δ ~45-70 ppm): Two signals are expected: one for the carbons adjacent to nitrogen (-N-C-, ~δ 45-55 ppm) and one for the carbons adjacent to oxygen (-O-C-, ~δ 65-70 ppm).

-

Benzylic Carbon (δ ~55-65 ppm): The Ar-CH₂-N carbon will appear in the aliphatic region, shifted downfield by the adjacent aromatic ring and nitrogen.

-

Cyclohexyl Carbons (δ ~25-50 ppm): Several signals are expected in the upfield region corresponding to the cyclohexyl ring carbons. The carbon alpha to the carbonyl (-CH-C=O) will be the most downfield of this set (δ ~45-50 ppm).

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to ¹H NMR, but with key differences in acquisition:

-

Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: The spectrometer is tuned to the ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument).

-

Data Acquisition: A proton-decoupled pulse sequence is typically used, which collapses all C-H coupling, resulting in a spectrum of sharp singlets for each unique carbon. A greater number of scans is required, leading to longer acquisition times.

Predicted ¹³C NMR Data Summary

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Ketone (C=O) | 200 - 215 |

| Aromatic (Ar-C) | 125 - 140 |

| Morpholine (-O-CH₂) | 65 - 70 |

| Benzylic (Ar-CH₂-N) | 55 - 65 |

| Morpholine (-N-CH₂) | 45 - 55 |

| Cyclohexyl (-CH-C=O) | 45 - 50 |

| Cyclohexyl (-CH₂) | 25 - 40 |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.[7]

Theoretical Rationale

Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see a prominent protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) corresponding to the molecular weight plus the mass of a proton (287.40 + 1.007 = 288.41). Under higher energy conditions, such as Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecule will fragment at its weakest bonds.

Predicted Fragmentation Pathways: The most probable fragmentation points are the bonds alpha to the carbonyl group and the bonds adjacent to the nitrogen atom.

-

Alpha-Cleavage: Cleavage of the bond between the carbonyl and the cyclohexyl ring can yield a benzoyl-type cation or a cyclohexyl radical, and vice versa. The most stable fragment, the [C₆H₅CO]⁺ ion at m/z 105, is a very common and diagnostic peak for phenyl ketones.[8][9]

-

Benzylic Cleavage: Cleavage of the C-N bond in the morpholinomethyl side chain can generate a stable benzylic cation or a morpholinomethyl radical. A key fragment would be the morpholinomethyl cation [CH₂N(CH₂CH₂)₂O]⁺ at m/z 100.

-

Morpholine Ring Fragmentation: The morpholine ring itself can undergo cleavage, often leading to the loss of ethylene oxide.[10][11]

Figure 2: Predicted major fragmentation pathways for Cyclohexyl 2-(morpholinomethyl)phenyl ketone in mass spectrometry.

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

-

Chromatography (Optional but recommended): Inject the sample into a Liquid Chromatography (LC) system to purify it before it enters the mass spectrometer.

-

Ionization: The sample eluting from the LC is nebulized and ionized by an Electrospray Ionization (ESI) source.

-

Mass Analysis: The generated ions are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap), which separates them based on their m/z ratio.

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. For fragmentation studies (MS/MS), the parent ion (e.g., m/z 288) is isolated, fragmented by collision with an inert gas, and the resulting fragment ions are analyzed.

Predicted MS Data Summary

| Ion | Predicted m/z | Identity |

| [M+H]⁺ | 288.41 | Protonated Molecular Ion |

| Fragment 1 | 105.03 | Benzoyl Cation |

| Fragment 2 | 100.08 | Morpholinomethyl Cation |

| Fragment 3 | 206.26 | [M - C₆H₁₁]⁺ |

| Fragment 4 | 187.25 | [M - C₄H₈NO]⁺ |

Integrated Analysis: A Self-Validating Workflow

No single technique provides the complete picture. The power of this multi-technique approach lies in the convergence of evidence, where each result cross-validates the others.

Figure 3: Workflow for the integrated spectroscopic verification of a target molecule.

This workflow demonstrates a self-validating system. If the IR spectrum lacks a strong ketone peak around 1670 cm⁻¹, the synthesis has likely failed. If the NMR spectrum does not show the correct number of protons or the expected connectivity, the structure is incorrect. If the mass spectrum shows a molecular ion inconsistent with C₁₈H₂₅NO₂, an impurity or an unexpected product is present. Only when all data sets converge to describe the same unique structure can the identity of Cyclohexyl 2-(morpholinomethyl)phenyl ketone be confirmed with high confidence.

Conclusion

The structural elucidation of Cyclohexyl 2-(morpholinomethyl)phenyl ketone serves as an exemplary case for the application of a synergistic, multi-technique spectroscopic strategy. Through the predictive analysis of its IR, NMR (¹H and ¹³C), and MS spectra, we have constructed a detailed and robust analytical fingerprint for the molecule. The IR spectrum confirms the core functional groups, the NMR spectra provide an unambiguous map of the proton and carbon skeleton, and mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. This integrated workflow, grounded in first principles and established methodologies, represents the gold standard in chemical analysis, ensuring the scientific integrity required for advancing research and drug development programs.

References

- Vertex AI Search. Carbonyl - compounds - IR - spectroscopy.

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available from: [Link]

-

Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Available from: [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Available from: [Link]

-

JoVE. (2023). Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. Available from: [Link]

-

CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Available from: [Link]

-

ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are... Available from: [Link]

-

ACS Publications. (n.d.). Nuclear magnetic resonance chemical shift method of calculating conformational preferences in cyclohexyl derivatives. Available from: [Link]

-

National Institute of Standards and Technology. (n.d.). Morpholine - NIST WebBook. Available from: [Link]

-

ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Available from: [Link]

-

Chemistry LibreTexts. (2021). 12.2: Spectroscopic Properties of Cyclohexanes. Available from: [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene C6h10. Available from: [Link]

-

National Institutes of Health. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Available from: [Link]

-

Wikipedia. (n.d.). Morpholine. Available from: [Link]

-

National Institute of Standards and Technology. (n.d.). Morpholine - NIST WebBook. Available from: [Link]

-

National Institutes of Health. (n.d.). Cyclohexyl phenyl ketone | C13H16O | CID 12837 - PubChem. Available from: [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Available from: [Link]

-

National Institutes of Health. (n.d.). Morpholine | C4H9NO | CID 8083 - PubChem. Available from: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available from: [Link]

-

Arctom Scientific. (n.d.). CAS NO. 898751-41-2 | Cyclohexyl 2-(morpholinomethyl)phenyl ketone. Available from: [Link]

-

mzCloud. (2018). Cyclohexyl phenyl ketone. Available from: [Link]

-

National Institute of Standards and Technology. (n.d.). Phenyl cyclohexyl ketone - NIST WebBook. Available from: [Link]

- Google Patents. (n.d.). CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone.

-

Global Thesis. (2007). The Study Of Synthesis Technology Of Cyclohexyl Phenyl Ketone In One Step. Available from: [Link]

-

National Institute of Standards and Technology. (n.d.). Phenyl cyclohexyl ketone - NIST WebBook. Available from: [Link]

-

ResearchGate. (n.d.). (A) Structure of cyclohexyl phenyl ketone; (B, C) MS and MS 2 spectrum... Available from: [Link]

- ResearchGate. (n.d.). 13 C NMR spectrum of cyclohexyl-1,1 0 -bis[4-( c -2-methylphenoxy). Available from: https://www.researchgate.

-

National Institute of Standards and Technology. (n.d.). Phenyl cyclohexyl ketone - NIST WebBook. Available from: [Link]

-

National Institute of Standards and Technology. (n.d.). Phenyl cyclohexyl ketone - NIST WebBook. Available from: [Link]

-

SpectraBase. (n.d.). Cyclohexyl phenyl ketone - Optional[13C NMR]. Available from: [Link][Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Morpholine - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Phenyl cyclohexyl ketone [webbook.nist.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the X-ray Crystallographic Structure of Cyclohexyl 2-(morpholinomethyl)phenyl ketone

Abstract

This technical guide provides a comprehensive overview of the X-ray crystallographic structure of Cyclohexyl 2-(morpholinomethyl)phenyl ketone, a molecule of significant interest in contemporary drug discovery and materials science. Although a definitive crystal structure for this specific molecule is not publicly available, this guide leverages the crystallographic data of a closely related analog, (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl) (morpholino)methanone[1], to infer and discuss its key structural features. This document details the probable synthetic pathways, offers a robust protocol for crystallization, and outlines the methodology for X-ray diffraction analysis. The insights presented herein are intended to guide researchers, scientists, and drug development professionals in their work with this and similar molecular scaffolds.

Introduction: The Significance of the Morpholine-Containing Phenyl Ketone Scaffold

The morpholine moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[2][3] Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets through hydrogen bonding via its oxygen atom.[2] When incorporated into a phenyl ketone framework, as in Cyclohexyl 2-(morpholinomethyl)phenyl ketone, the resulting molecule presents a unique three-dimensional architecture with potential applications in the development of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders and oncology.[2][4][5]

The determination of the precise three-dimensional arrangement of atoms within a crystal lattice through X-ray crystallography is paramount for understanding a molecule's structure-activity relationship (SAR).[6] This knowledge enables rational drug design, facilitates the optimization of lead compounds, and provides a fundamental understanding of the intermolecular interactions that govern the material's bulk properties. This guide aims to provide a comprehensive framework for the structural elucidation of Cyclohexyl 2-(morpholinomethyl)phenyl ketone.

Synthesis and Crystallization

Synthetic Pathway: The Mannich Reaction

The most probable and efficient synthetic route to Cyclohexyl 2-(morpholinomethyl)phenyl ketone is the Mannich reaction. This versatile three-component condensation reaction involves an active hydrogen compound (cyclohexyl phenyl ketone), formaldehyde, and a secondary amine (morpholine).[7]

The general mechanism proceeds through the formation of an Eschenmoser's salt precursor, an iminium ion, from the reaction of morpholine and formaldehyde. The cyclohexyl phenyl ketone, in its enol form, then acts as a nucleophile, attacking the iminium ion to form the final β-amino ketone product.

Diagram 1: Proposed Synthesis of Cyclohexyl 2-(morpholinomethyl)phenyl ketone via the Mannich Reaction

A schematic overview of the Mannich reaction for the synthesis of the target molecule.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of cyclohexyl phenyl ketone (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid, add morpholine (1.2 equivalents) and paraformaldehyde (1.2 equivalents).

-

Reaction Conditions: The mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., dichloromethane) and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.

Crystallization

Obtaining single crystals of sufficient quality for X-ray diffraction is a critical and often challenging step. A variety of techniques should be explored to induce crystallization.

Diagram 2: Crystallization Workflow

A workflow illustrating various methods for obtaining single crystals.

Table 1: Recommended Crystallization Conditions

| Method | Solvent System (Solvent/Anti-solvent) | Temperature | Notes |

| Slow Evaporation | Dichloromethane, Acetone, Ethyl Acetate | Room Temperature | A straightforward method where the solvent is allowed to evaporate slowly from a saturated solution. |

| Vapor Diffusion | Dichloromethane/Hexane, Acetone/Hexane | Room Temperature or 4°C | The compound is dissolved in a small amount of a relatively volatile solvent, which is then placed in a sealed container with a larger volume of a less volatile anti-solvent. |

| Solvent Layering | Dichloromethane/Methanol, Acetone/Isopropanol | Room Temperature | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. |

X-ray Crystallographic Analysis

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100-173 K) to minimize thermal motion and radiation damage.[1] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

Experimental Protocol: Data Collection

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a cryoloop.

-

Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The data collection strategy should aim for high completeness and redundancy of the data.[8][9]

-

Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and to apply corrections for factors such as Lorentz polarization and absorption.

Structure Solution and Refinement

The collected diffraction data are used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting electron density map is then used to build an initial model of the molecule. This model is subsequently refined against the experimental data to improve its accuracy.

Structural Insights from an Analog: (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl) (morpholino)methanone

In the absence of a published crystal structure for Cyclohexyl 2-(morpholinomethyl)phenyl ketone, we turn to the crystallographic data of a related compound, (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl) (morpholino)methanone, to infer key structural features.[1]

Table 2: Crystallographic Data for (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl) (morpholino)methanone [1]

| Parameter | Value |

| Chemical Formula | C₁₇H₁₅BrCl₂N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 20.333(7) |

| b (Å) | 11.226(5) |

| c (Å) | 7.843(3) |

| β (°) | 99.651(8) |

| Volume (ų) | 1764.8(12) |

| Z | 4 |

| Temperature (K) | 173 |

Based on this analog, we can anticipate several key structural characteristics for Cyclohexyl 2-(morpholinomethyl)phenyl ketone:

-

Conformation of the Morpholine Ring: The morpholine ring is expected to adopt a stable chair conformation.

-

Orientation of the Phenyl and Cyclohexyl Groups: The relative orientation of the phenyl and cyclohexyl rings will be a critical determinant of the molecule's overall shape and its ability to interact with biological targets. Steric hindrance between these groups will likely lead to a non-planar arrangement.

-

Intramolecular Interactions: The presence of the nitrogen and oxygen atoms in the morpholine moiety, as well as the carbonyl group, creates opportunities for intramolecular hydrogen bonding and other non-covalent interactions that will influence the molecule's conformation.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the synthesis, crystallization, and X-ray crystallographic analysis of Cyclohexyl 2-(morpholinomethyl)phenyl ketone. By leveraging data from a structurally related analog, we have been able to predict key structural features of the target molecule. The experimental protocols outlined herein provide a solid foundation for researchers seeking to elucidate the definitive crystal structure.

The determination of the precise three-dimensional structure of Cyclohexyl 2-(morpholinomethyl)phenyl ketone will be a valuable contribution to the fields of medicinal chemistry and materials science. It will enable a deeper understanding of its structure-activity relationships and pave the way for the design of new and improved derivatives with enhanced biological activity and material properties.

References

-

Synthetic applications of biologically important Mannich bases: An updated review. (URL: [Link])

-

Crystal structure of (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl) (morpholino)methanone, C17H15BrCl2N2O2. (URL: [Link])

- CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)

-

Mannich Reaction to Synthesize Vinyl Ketones - YouTube. (URL: [Link])

-

SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. (URL: [Link])

-

Advances in the Chemistry of Mannich Bases. (URL: [Link])

-

Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (URL: [Link])

-

(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (URL: [Link])

-

Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (URL: [Link])

- X-ray Data Collection Course - Macromolecular Crystallography Core Facility. (URL: )

-

Chapter 108 - 1.7 Refinement of X-ray Crystal Structures - Stanford University. (URL: [Link])

-

Data Collection for Crystallographic Structure Determination - PMC - PubMed Central - NIH. (URL: [Link])

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (URL: [Link])

-

Structure refinement - MIT OpenCourseWare. (URL: [Link])

-

Advanced crystallisation methods for small organic molecules - ePrints Soton - University of Southampton. (URL: [Link])

-

X-ray crystallography - Wikipedia. (URL: [Link])

-

Data-collection strategies - IUCr Journals - International Union of Crystallography. (URL: [Link])

-

crystallization of small molecules. (URL: [Link])

-

Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals - ACS Publications. (URL: [Link])

-

X-ray Crystallography - Creative BioMart. (URL: [Link])

-

Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies - MDPI. (URL: [Link])

- Protein XRD Protocols - X-ray Diffraction D

-

Guide for crystallization. (URL: [Link])

-

Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC - PubMed Central. (URL: [Link])

-

Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (URL: [Link])

-

x Ray crystallography - PMC - PubMed Central - NIH. (URL: [Link])

-

Method to yield ketones , Hive Chemistry Discourse. (URL: [Link])

-

Structure refinement: Some background theory and practical strategies - ResearchGate. (URL: [Link])

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (URL: [Link])

-

Occurrence of Morpholine in Central Nervous System Drug Discovery - ResearchGate. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Tert-butyl-4-phenylmorpholine | C14H21NO | CID 118423816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl 5-{2-[2-(N-ethynyl-4-methylbenzenesulfonamido)phenyl]ethynyl}furan-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validation request - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Morpholin-4-yl-[4-(morpholin-4-ylmethyl)phenyl]methanone | C16H22N2O3 | CID 786771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

An In-depth Technical Guide to the Physicochemical Properties of Cyclohexyl 2-(morpholinomethyl)phenyl ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties, a proposed synthetic route, and potential areas of biological interest for the novel compound, Cyclohexyl 2-(morpholinomethyl)phenyl ketone. Due to the limited availability of direct experimental data for this specific molecule in public scientific literature, this guide synthesizes information from structurally related compounds, namely the cyclohexyl phenyl ketone core and molecules containing the morpholinomethyl substituent. By deconstructing the molecule into its key functional moieties, we can project its behavior and characteristics, offering a valuable theoretical foundation for researchers and drug development professionals interested in this chemical space. This document is intended to serve as a foundational resource to guide future experimental design and investigation.

Introduction and Rationale

The intersection of a lipophilic cyclohexyl phenyl ketone core with a polar, basic morpholinomethyl group presents an intriguing scaffold for medicinal chemistry and materials science. The inherent properties of each component suggest a molecule with a unique balance of solubility, receptor-binding potential, and metabolic stability. Ketone-containing compounds are prevalent in pharmacologically active molecules, and the morpholine ring is a common feature in many approved drugs, valued for its favorable pharmacokinetic properties. The strategic placement of the morpholinomethyl group at the ortho position of the phenyl ring is anticipated to introduce specific conformational constraints and potential for intramolecular interactions, which could significantly influence its biological activity and material properties.

This guide aims to provide a robust, albeit predictive, overview of Cyclohexyl 2-(morpholinomethyl)phenyl ketone to stimulate and inform further research. The subsequent sections will delve into its predicted physicochemical properties, propose a logical and feasible synthetic pathway, and discuss potential applications based on the known activities of analogous structures.

Predicted Physicochemical Properties

The physicochemical properties of Cyclohexyl 2-(morpholinomethyl)phenyl ketone are projected based on the known characteristics of its core structure, cyclohexyl phenyl ketone, with modifications anticipated from the addition of the 2-(morpholinomethyl) group.

Core Structure: Cyclohexyl Phenyl Ketone

Cyclohexyl phenyl ketone is a well-characterized compound. Its fundamental properties provide a baseline for our target molecule.

| Property | Value | Source |

| Molecular Formula | C13H16O | [1][2][3][4][5] |

| Molecular Weight | 188.27 g/mol | [1][2][3][4][5] |

| Appearance | Colorless to pale yellow liquid or solid | [1][2] |

| Melting Point | 55-57 °C | |

| Boiling Point | 292.76 °C (estimated) | [1] |

| logP (o/w) | 3.45 - 3.646 (estimated) | [1][3] |

| Solubility | Soluble in alcohol; sparingly soluble in water (21.51 mg/L at 25 °C, estimated) | [1] |

Influence of the 2-(morpholinomethyl) Substituent

The introduction of the 2-(morpholinomethyl) group is expected to significantly alter the properties of the parent cyclohexyl phenyl ketone scaffold in the following ways:

-

Increased Polarity and Solubility: The morpholine ring, with its oxygen and nitrogen heteroatoms, will increase the overall polarity of the molecule. The tertiary amine of the morpholine is basic and can be protonated at physiological pH, which would dramatically increase its aqueous solubility compared to the parent ketone.

-

Higher Molecular Weight: The addition of the C5H10NO group will increase the molecular weight.

-

Basicity: The nitrogen atom in the morpholine ring will confer basic properties to the molecule, allowing for the formation of salts with acids. This is a crucial property for drug development, as salt forms often have improved solubility and stability.

-

Hydrogen Bonding: The oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors, which can influence its interaction with biological targets and its solvation properties.

-

Conformational Restriction: The bulky ortho-substituent may restrict the rotation of the phenyl ring, influencing the overall three-dimensional shape of the molecule and potentially its binding affinity to specific targets.

Predicted Properties of Cyclohexyl 2-(morpholinomethyl)phenyl ketone

Based on the analysis above, we can predict the following properties for the target molecule:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C18H25NO2 | Addition of C5H9NO to C13H16O |

| Molecular Weight | ~287.40 g/mol | Sum of atomic masses |

| Appearance | Likely a solid at room temperature | Increased molecular weight and polarity often lead to higher melting points |

| Melting Point | Higher than 55-57 °C | Increased intermolecular forces due to the polar morpholino group |

| Boiling Point | Significantly higher than 292.76 °C | Increased molecular weight and polarity |

| logP (o/w) | Lower than 3.45 | Increased polarity from the morpholine moiety |

| Solubility | Enhanced aqueous solubility, especially at acidic pH; soluble in polar organic solvents | The basic nitrogen of the morpholine can be protonated, forming a soluble salt |

| pKa | Estimated to be in the range of 7-8 for the morpholinium ion | Typical pKa for protonated morpholine derivatives |

Proposed Synthetic Pathway

A plausible synthetic route for Cyclohexyl 2-(morpholinomethyl)phenyl ketone can be envisioned through a multi-step process, leveraging established organic chemistry reactions.

Retrosynthetic Analysis

A retrosynthetic approach suggests that the target molecule can be constructed from commercially available starting materials. The key bond formations would be the installation of the morpholinomethyl group and the formation of the ketone.

Step-by-Step Experimental Protocol

Step 1: Friedel-Crafts Acylation to form 2-Bromophenyl(cyclohexyl)methanone

-

Reaction Setup: To a cooled (0-5 °C) solution of 1-bromobenzene in a suitable inert solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl3) portion-wise.

-

Acylation: Slowly add cyclohexanecarbonyl chloride to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or distillation.

Step 2: Buchwald-Hartwig Amination to form Cyclohexyl 2-(morpholinomethyl)phenyl ketone

-

Reaction Setup: In a reaction vessel, combine 2-Bromophenyl(cyclohexyl)methanone, morpholine, a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction mixture, dilute it with an organic solvent, and filter it to remove inorganic salts.

-

Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate it, and purify the final product by column chromatography to yield Cyclohexyl 2-(morpholinomethyl)phenyl ketone.

Visualization of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of Cyclohexyl 2-(morpholinomethyl)phenyl ketone.

Potential Applications and Biological Activity

While no direct biological data exists for Cyclohexyl 2-(morpholinomethyl)phenyl ketone, the structural motifs present suggest several avenues for investigation.

Central Nervousous System (CNS) Activity

Many compounds containing a cyclohexylphenyl moiety exhibit activity at CNS targets. For instance, analogs of phencyclidine (PCP), which feature a 1-phenylcyclohexyl core, are known to interact with the NMDA receptor. The introduction of a morpholine group, a common scaffold in CNS-active drugs, could modulate this activity and improve pharmacokinetic properties. Specifically, compounds with a phenylcyclohexylamine scaffold have been investigated as μ-opioid receptor (MOR) antagonists.[6]

Anticancer and Anti-inflammatory Properties

Ketone derivatives, particularly benzophenones, have been explored for their potential as anticancer and anti-inflammatory agents.[7][8] Some naphthoquinone derivatives, which share the ketone functionality, have shown promising anticancer activity by inducing mitochondrial damage and reactive oxygen species (ROS) formation.[8] The specific substitution pattern of our target molecule could lead to novel interactions with biological targets relevant to cancer and inflammation.

Material Science and Photochemistry

Cyclohexyl phenyl ketone itself has applications in photochemistry and has been studied for its phototoxic behavior. It can induce photohemolysis upon exposure to UVA radiation. The addition of the morpholinomethyl group could modify these photochemical properties, potentially leading to applications in photodynamic therapy or as a photoinitiator.

Characterization and Analytical Methods

Should Cyclohexyl 2-(morpholinomethyl)phenyl ketone be synthesized, a standard battery of analytical techniques would be required for its full characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential to confirm the chemical structure, including the connectivity of the atoms and the successful incorporation of the morpholinomethyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition. Tandem MS (MS/MS) could be used to study its fragmentation pattern, which can be useful for identification in complex mixtures.[9][10]

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups, notably the ketone carbonyl stretch (around 1680 cm⁻¹) and the C-O and C-N bonds of the morpholine ring.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would determine the wavelengths of maximum absorbance, providing information about the electronic transitions within the molecule.

-

Elemental Analysis: Combustion analysis would provide the empirical formula, confirming the purity of the synthesized compound.

Conclusion

Cyclohexyl 2-(morpholinomethyl)phenyl ketone represents a novel chemical entity with a promising, yet unexplored, profile. This technical guide has provided a comprehensive theoretical framework, including predicted physicochemical properties, a detailed synthetic proposal, and potential avenues for biological and material science investigation. By leveraging data from its constituent fragments, we have constructed a foundational understanding of this molecule. It is our hope that this guide will serve as a catalyst for the synthesis and experimental validation of the properties and potential applications of Cyclohexyl 2-(morpholinomethyl)phenyl ketone, thereby expanding the landscape of functional organic molecules.

References

-

Rocha, A. G., et al. (2021). Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity. PMC. [Link]

-

The Good Scents Company. (n.d.). cyclohexyl phenyl ketone. Retrieved from [Link]

-

Pintori, C., et al. (2022). 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. PubMed. [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenyl cyclohexyl ketone (CAS 712-50-5). Retrieved from [Link]

-

mzCloud. (2018). Cyclohexyl phenyl ketone. Retrieved from [Link]

- Google Patents. (n.d.). CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone.

-

De Costa, B. R., et al. (1992). Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines and the 1-(1-phenyl-4-methylcyclohexyl)piperidines. Absolute configuration of the potent trans-(-)-1-(1-phenyl-2-methylcyclohexyl)piperidine. PubMed. [Link]

- Luo, S. W. (2007). The Study Of Synthesis Technology Of Cyclohexyl Phenyl Ketone In One Step. Thesis.

-

BuyersGuideChem. (n.d.). Cyclohexyl 2-(thiomorpholinomethyl)phenyl ketone suppliers and producers. Retrieved from [Link]

-

Arrahman, A., et al. (2021). Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. MDPI. [Link]

-

NIST. (n.d.). Phenyl cyclohexyl ketone. NIST WebBook. [Link]

-

ResearchGate. (n.d.). (A) Structure of cyclohexyl phenyl ketone; (B, C) MS and MS 2 spectrum... Retrieved from [Link]

-

Simokaitiene, J., et al. (2022). Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2. MDPI. [Link]

-

NIST. (n.d.). Phenyl cyclohexyl ketone. NIST WebBook. [Link]

Sources

- 1. cyclohexyl phenyl ketone, 712-50-5 [thegoodscentscompany.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phenyl cyclohexyl ketone (CAS 712-50-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Phenyl cyclohexyl ketone [webbook.nist.gov]

- 5. Phenyl cyclohexyl ketone [webbook.nist.gov]

- 6. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mzCloud – Cyclohexyl phenyl ketone [mzcloud.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of Cyclohexyl 2-(morpholinomethyl)phenyl ketone

This guide provides a comprehensive technical overview of the methodologies required to thoroughly characterize the solubility and stability of Cyclohexyl 2-(morpholinomethyl)phenyl ketone. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the scientific rationale behind the experimental designs, ensuring a robust and well-understood data package for this novel chemical entity.

Introduction: Understanding the Molecule

Cyclohexyl 2-(morpholinomethyl)phenyl ketone is a complex molecule featuring a cyclohexyl ketone moiety and a morpholinomethyl group substituted at the ortho position of the phenyl ring. The presence of the morpholine ring, a common pharmacophore, suggests potential applications in medicinal chemistry, where it is often used to improve metabolic stability and pharmacokinetic properties.[1][2] The tertiary amine within the morpholine ring (pKa typically around 7.4-8.5) and the ketone functionality are the primary determinants of its physicochemical behavior. A thorough understanding of its solubility and stability is a critical prerequisite for any further development, as these properties fundamentally influence bioavailability, formulation, and shelf-life.

Molecular Structure and Hypothesized Physicochemical Properties:

-

Ionization: The morpholino group contains a tertiary amine, which will be protonated at acidic pH. This suggests that the aqueous solubility of Cyclohexyl 2-(morpholinomethyl)phenyl ketone will be highly pH-dependent.

-

Lipophilicity: The cyclohexyl and phenyl groups contribute significant lipophilicity, which may lead to low intrinsic solubility of the free base in aqueous media.

-

Potential for Degradation: The tertiary amine is a potential site for oxidation.[3] The ketone functionality, while generally stable, can be susceptible to certain reactions under harsh conditions. The entire molecule may be sensitive to photolytic and thermal stress.

Part 1: Comprehensive Solubility Assessment

A compound's solubility dictates its absorption and bioavailability.[4] For Cyclohexyl 2-(morpholinomethyl)phenyl ketone, it is crucial to determine both its kinetic and thermodynamic solubility to inform discovery and development stages, respectively.[5]

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent system. The shake-flask method is the most reliable technique for this determination.[6][7] Due to the basic nature of the morpholino group, a pH-solubility profile is essential.[8]

-

Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Compound Addition: Add an excess amount of solid Cyclohexyl 2-(morpholinomethyl)phenyl ketone to separate vials containing each buffer. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Equilibration: Tightly seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (typically 24-48 hours).[6]

-

Sample Processing: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer to generate a pH-solubility profile.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution is truly saturated, which is the definition of equilibrium solubility.

-

Extended Equilibration (24-48h): Allows sufficient time for the dissolution process to reach a steady state, which is critical for thermodynamic relevance.

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is vital for reproducibility.

-

pH Range: Covering a range from acidic to basic pH is necessary to understand how the ionization of the morpholino group affects solubility, which is critical for predicting its behavior in different parts of the gastrointestinal tract.

Kinetic Solubility: Early-Stage Assessment

Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration organic stock solution (typically DMSO), precipitates in an aqueous buffer.[9] This is a high-throughput method suitable for early drug discovery.[5]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of Cyclohexyl 2-(morpholinomethyl)phenyl ketone in 100% DMSO (e.g., 10 mM).[10]

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Buffer: Transfer a small volume of each DMSO solution into a corresponding well of a new microtiter plate containing the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4).[11] The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 2 hours).[5]

-

Measurement: Measure the turbidity or light scattering of each well using a nephelometer.[9] The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.

Causality Behind Experimental Choices:

-

DMSO Stock: Allows for high-throughput liquid handling and rapid dissolution of the compound.

-

Short Incubation Time: This method is designed to be fast and reflects the solubility under non-equilibrium conditions, which can be relevant for certain in vitro assays.

-

Nephelometry: Provides a sensitive and direct measurement of precipitate formation.

Data Presentation: Solubility Profile

| Parameter | pH 1.2 | pH 4.5 | pH 6.8 | pH 7.4 | pH 9.0 |

| Thermodynamic Solubility (µg/mL) | |||||

| Kinetic Solubility (µM) |

Visualization: Solubility Assessment Workflow

Caption: Workflow for Forced Degradation and Method Development.

References

- Abdelli, A., et al. (2023). Conception, Synthesis and In silico Assessment of New Morpholine-Containing Compounds Against Human Legumain and Cholinesterase Enzymes. Chemistry Africa.

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

- Jain, A., et al. (2016).

- Brümmer, H. (2011).

- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry.

- Dong, M. W. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

- ResearchGate. (2014). (PDF)

- Singh, R. K., et al. (2020).

-

Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.

- Techiescientist. (2023). Forced degradation studies: A critical lens into pharmaceutical stability.

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

- The Pharma Guide. (2023).

- International Journal of Pharmaceutical and Medicinal Research. (2023).

-

PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]

- Google Patents. (n.d.). CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon.

- MDPI. (2016).

- Taylor & Francis Online. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.

- PubMed. (2012). Accuracy of calculated pH-dependent aqueous drug solubility.

- PubMed. (2003). Conformational Analysis and Molecular Properties of N-(substituted phenyl-carbonylamino)-4-(1-hydroxymethylphenyl)-1,2,3,6-tetrahydropyridines.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

- PubMed. (2010). In vitro solubility assays in drug discovery.

- Purdue University. (2005). Principles of Drug Action 1, Spring 2005, Amines.

- Sigma-Aldrich. (n.d.). Solubility Rules for Ionic Compounds.

- PubMed Central (PMC). (2013).

- ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.

- MDPI. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies.

- PubMed Central (PMC). (2018). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug.

- IJPPR. (2023).

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- ResearchGate. (2021). (PDF) Pentamethylphenyl (Ph) ketones: Unique building blocks for organic synthesis*.

- IJRPR. (2022). An updated review on morpholine derivatives with their pharmacological actions.

- YouTube. (2023). Solubility of Organic Compounds.

- Semantic Scholar. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.

- ResearchGate. (2015). (PDF)

- AJC. (2012).

- Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- PubMed Central (PMC). (2023). Therapeutic phosphorodiamidate morpholino oligonucleotides: Physical properties, solution structures, and folding thermodynamics.

- ResearchGate. (2010). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes.

- The Hive. (n.d.). Method to yield ketones.

- University of Calgary. (2023). Solubility of Organic Compounds.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmatutor.org [pharmatutor.org]

- 4. researchgate.net [researchgate.net]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. enamine.net [enamine.net]

- 7. bioassaysys.com [bioassaysys.com]

- 8. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Quantum chemical calculations for Cyclohexyl 2-(morpholinomethyl)phenyl ketone

An In-Depth Technical Guide to the Quantum Chemical Calculation of Cyclohexyl 2-(morpholinomethyl)phenyl ketone

Introduction: Bridging Computational Chemistry and Drug Discovery

In the landscape of modern drug development, the journey from a promising lead compound to a clinical candidate is arduous and resource-intensive. Computational chemistry has emerged as an indispensable tool to de-risk and accelerate this process.[1][2] Among the various computational methods, quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure, reactivity, and spectroscopic properties of molecules.[3][4][5] This guide focuses on the application of these methods to Cyclohexyl 2-(morpholinomethyl)phenyl ketone, a molecule of interest due to its constituent functional groups: a ketone, a cyclohexyl ring, and a morpholine moiety. The morpholine ring, in particular, is a well-established pharmacophore known to enhance solubility, membrane permeability, and target interactions, making it a valuable component in the design of novel therapeutic agents.[6][7][8]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing a robust protocol for the quantum chemical analysis of Cyclohexyl 2-(morpholinomethyl)phenyl ketone. The methodologies described herein are designed to be self-validating, providing a clear rationale for each step and ensuring the scientific integrity of the results.

Molecular Structure of Cyclohexyl 2-(morpholinomethyl)phenyl ketone

The molecule's structure, combining a rigid phenyl ketone scaffold with a flexible cyclohexyl group and a polar morpholine substituent, suggests a complex conformational landscape and a rich electronic profile, making it an excellent candidate for in-depth computational analysis.

Part 1: Theoretical Framework and Computational Strategy

The cornerstone of our investigation is Density Functional Theory (DFT), a quantum mechanical method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wave function.[3][5] This approach offers a favorable balance between computational cost and accuracy, making it a workhorse in computational chemistry.[2]

Choice of Computational Method: The B3LYP Functional

For our calculations, we will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects, and it has a long-standing track record of providing reliable results for a wide range of organic molecules.[3]

Selection of the Basis Set: Pople's 6-31G(d,p)

The choice of basis set is critical for the accuracy of quantum chemical calculations. A basis set is a set of mathematical functions used to build molecular orbitals. For Cyclohexyl 2-(morpholinomethyl)phenyl ketone, the 6-31G(d,p) basis set is a suitable choice. This is a split-valence basis set that provides a good description of the electronic structure of first and second-row elements. The addition of polarization functions on heavy atoms (d) and hydrogen atoms (p) allows for greater flexibility in describing the shape of the electron density, which is crucial for accurately modeling chemical bonds and intermolecular interactions.

Computational Workflow

The overall computational workflow is depicted in the following diagram:

Caption: A flowchart illustrating the key steps in the quantum chemical calculation of Cyclohexyl 2-(morpholinomethyl)phenyl ketone.

Part 2: Experimental Protocols - A Step-by-Step Guide

This section provides a detailed, step-by-step protocol for performing the quantum chemical calculations on Cyclohexyl 2-(morpholinomethyl)phenyl ketone. The following protocol assumes the use of a computational chemistry software package such as Gaussian, ORCA, or similar programs.

Step 1: Molecular Structure Generation

-

Construct the 3D Structure: Using a molecule builder (e.g., Avogadro, ChemDraw), construct the 3D structure of Cyclohexyl 2-(morpholinomethyl)phenyl ketone.

-

Initial Cleaning and Optimization: Perform an initial "cleaning" of the geometry using a molecular mechanics force field such as the Universal Force Field (UFF). This step provides a reasonable starting geometry for the more computationally expensive DFT calculations.

-

Save the Coordinates: Save the molecular coordinates in a format compatible with your chosen quantum chemistry software (e.g., .xyz, .mol, or .gjf).

Step 2: Geometry Optimization

-

Input File Preparation: Create an input file for the DFT calculation. This file should specify:

-

The molecular coordinates from Step 1.

-

The charge of the molecule (0 for a neutral molecule).

-

The spin multiplicity (1 for a singlet state).

-

The chosen level of theory: B3LYP/6-31G(d,p).

-

The keyword for geometry optimization (e.g., Opt).

-

-

Execution of the Calculation: Submit the input file to the quantum chemistry software. The software will iteratively adjust the positions of the atoms to find the lowest energy conformation (a stationary point on the potential energy surface).

-

Convergence Criteria: Ensure that the optimization calculation converges to a stable minimum. This is typically indicated by the software's output, which will show that the forces on the atoms and the energy change between steps are below a certain threshold.

Step 3: Vibrational Frequency Analysis

-

Input File Preparation: Using the optimized geometry from Step 2, create a new input file. This file will have the same level of theory (B3LYP/6-31G(d,p)) but will include a keyword for frequency calculation (e.g., Freq).

-

Execution of the Calculation: Run the frequency calculation.

-

Verification of the Minimum Energy Structure: Analyze the output of the frequency calculation. A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) rather than a stable conformation. If an imaginary frequency is found, the geometry should be perturbed along the mode of the imaginary frequency and the optimization should be re-run.

Step 4: Calculation of Molecular Properties

Once a true minimum energy structure is confirmed, a variety of molecular properties can be calculated. These calculations are typically performed using the same level of theory (B3LYP/6-31G(d,p)) on the optimized geometry.

-

Electronic Properties:

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic behavior. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors.[5]

-

-

Spectroscopic Properties:

-

Vibrational Frequencies: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to help identify the molecule and understand its vibrational modes. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the calculations.[10]

-

Part 3: Data Presentation and Interpretation

The quantitative data obtained from the quantum chemical calculations should be presented in a clear and organized manner to facilitate analysis and comparison.

Optimized Geometric Parameters

The following table provides a template for presenting the key optimized geometric parameters of Cyclohexyl 2-(morpholinomethyl)phenyl ketone.

| Parameter | Atoms Involved | Calculated Value (B3LYP/6-31G(d,p)) |

| Bond Lengths (Å) | ||

| C=O | C(carbonyl)-O(carbonyl) | e.g., 1.22 |

| C-N | C(phenyl)-C(methylene) | e.g., 1.51 |

| C-N(morpholine) | C(methylene)-N(morpholine) | e.g., 1.47 |

| **Bond Angles (°) ** | ||

| C-C=O | C(phenyl)-C(carbonyl)-C(cyclohexyl) | e.g., 120.5 |

| C-C-N | C(phenyl)-C(methylene)-N(morpholine) | e.g., 112.0 |

| Dihedral Angles (°) | ||

| Phenyl-Ketone | C(phenyl)-C(phenyl)-C(carbonyl)-O(carbonyl) | e.g., 15.0 |

Electronic Properties

The key electronic properties calculated for Cyclohexyl 2-(morpholinomethyl)phenyl ketone are summarized in the table below.

| Property | Calculated Value (B3LYP/6-31G(d,p)) |

| Energy of HOMO (eV) | e.g., -6.5 |

| Energy of LUMO (eV) | e.g., -1.2 |

| HOMO-LUMO Energy Gap (eV) | e.g., 5.3 |

| Dipole Moment (Debye) | e.g., 2.8 |

Visualization of Molecular Orbitals and Electrostatic Potential

Visualizations are essential for interpreting the results of quantum chemical calculations.

Caption: The relationship between calculated molecular properties and their interpretation in the context of drug discovery.

Conclusion: From Theory to Application

This technical guide has outlined a comprehensive and scientifically rigorous protocol for the quantum chemical calculation of Cyclohexyl 2-(morpholinomethyl)phenyl ketone using Density Functional Theory. By following these methodologies, researchers can obtain valuable insights into the molecule's structural, electronic, and spectroscopic properties. This information is critical for understanding its potential as a drug candidate, guiding further experimental work, and ultimately accelerating the drug discovery and development process.[1][4] The application of such in silico techniques represents a crucial step in modern medicinal chemistry, enabling a more rational and data-driven approach to the design of novel therapeutics.

References

-

Tariq K, Shaheen I, Shaheen R, Khalil A (2022) Role of DFT in Drug Design: A Mini Review. Drug Des. 11.216. [Link]

-

dockdynamics In-Silico Lab (2022) Density Functional Theory (DFT) in Drug Discovery. [Link]

-

MDPI (n.d.) Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. [Link]

-

PMC - PubMed Central (2024) Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. [Link]

-

Microsoft Research (2023) DFT for drug and material discovery. YouTube. [Link]

-

ResearchGate (2013) (PDF) Morpholines. Synthesis and Biological Activity. [Link]

-

MDPI (2023) Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. [Link]

-

PMC - PubMed Central (2020) Quantum Chemistry Calculations for Metabolomics: Focus Review. [Link]

-

Arctom (n.d.) CAS NO. 898751-41-2 | Cyclohexyl 2-(morpholinomethyl)phenyl ketone. [Link]

-

Cheméo (n.d.) Chemical Properties of Phenyl cyclohexyl ketone (CAS 712-50-5). [Link]

- Google Patents (2005)

-

E3S Web of Conferences (2024) Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

-

NIH - PubChem (n.d.) Cyclohexyl phenyl ketone | C13H16O | CID 12837. [Link]

-

ResearchGate (n.d.) Cyclohexyl phenyl ketone | Request PDF. [Link]

-

Crash Course (2021) An Overview of Aldehydes and Ketones: Crash Course Organic Chemistry #27. YouTube. [Link]

-

ResearchGate (n.d.) Formation of Aldehydes and Ketones by Cyclization and Annulation Reactions: A Guide to Functional Group Preparations. [Link]

Sources

- 1. dockdynamics.com [dockdynamics.com]

- 2. m.youtube.com [m.youtube.com]

- 3. longdom.org [longdom.org]

- 4. mdpi.com [mdpi.com]

- 5. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. arctomsci.com [arctomsci.com]

- 10. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Degradation Analysis of Cyclohexyl 2-(morpholinomethyl)phenyl ketone

An In-depth Technical Guide

Introduction

In the landscape of pharmaceutical development, the chemical and physical stability of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Thermal stability, in particular, is a critical quality attribute that dictates manufacturing processes, formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final drug product. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for the thermal degradation analysis of Cyclohexyl 2-(morpholinomethyl)phenyl ketone, a compound representative of complex molecular scaffolds encountered in modern drug discovery.

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple procedural descriptions to offer a deeper, mechanistic understanding of why specific analytical techniques are chosen and how the data they generate are integrated to form a complete stability profile. By adopting the perspective of a senior application scientist, this guide emphasizes a self-validating, logic-driven approach to thermal analysis, ensuring robust and reliable characterization.

We will explore a multi-faceted strategy employing Thermogravimetric Analysis (TGA) to determine mass loss, Differential Scanning Calorimetry (DSC) to characterize thermal transitions, and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) to elucidate the specific chemical pathways of degradation.

Section 1: Physicochemical Profile and Structural Considerations

A thorough understanding of a molecule's structure is the foundation for predicting its thermal behavior. The structure of Cyclohexyl 2-(morpholinomethyl)phenyl ketone contains several distinct functional groups, each with its own susceptibility to thermal stress.

Chemical Structure:

Table 1: Physicochemical Properties of Cyclohexyl 2-(morpholinomethyl)phenyl ketone

| Property | Value | Source |

| CAS Number | 898751-41-2 | [1] |

| Molecular Formula | C₁₈H₂₅NO₂ | [1] |

| Molecular Weight | 287.40 g/mol | [1] |

Structural Analysis for Thermal Lability:

-

Morpholine Moiety: The morpholine ring, a saturated heterocycle containing both ether and amine functionalities, is a key point of interest. While morpholine itself is considered more thermally stable than many linear amines, its degradation can be initiated at elevated temperatures, often above 150-175°C[2][3]. Degradation can proceed via C-N or C-O bond cleavage within the ring[4].

-

Benzylic C-N Bond: The single bond connecting the morpholine nitrogen to the methylene (-CH₂) bridge is a benzylic-type position. Such bonds are often weaker and susceptible to homolytic cleavage, which would release the morpholine moiety as a distinct degradation product.

-

Phenyl Ketone Group: The carbonyl group (C=O) is a strong chromophore and a reactive site. Ketones can undergo characteristic thermal fragmentations, such as alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl) or McLafferty rearrangements if a transferable gamma-hydrogen is available[5].

-

Cyclohexyl Group: The saturated cyclohexyl ring is generally stable, but at high temperatures, it can undergo ring-opening reactions to form diradicals, which then fragment into smaller, unsaturated hydrocarbons[6].

This initial analysis suggests that the weakest points of the molecule are likely the C-N bond of the morpholine group and the bonds adjacent to the carbonyl group.

Section 2: Core Methodologies for Thermal Analysis

A multi-technique approach is essential to build a comprehensive and self-validating thermal degradation profile. TGA, DSC, and Py-GC-MS provide complementary information on the what, when, and how of thermal decomposition.

2.1 Thermogravimetric Analysis (TGA): Assessing Mass Loss and Stability Thresholds